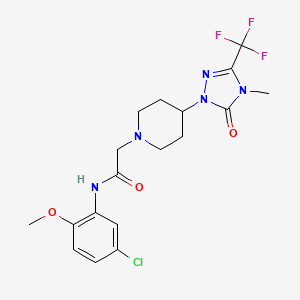

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClF3N5O3 and its molecular weight is 447.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a chloro-methoxyphenyl moiety and a piperidine ring substituted with a triazole derivative. Its molecular formula is C₁₈H₁₈ClF₃N₄O₂, with a molecular weight of approximately 457.9 g/mol. The presence of trifluoromethyl and chloro groups suggests potential lipophilicity, influencing its bioactivity and pharmacokinetics.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole rings demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The specific compound may share similar mechanisms due to the structural similarities with known active triazoles.

Antitumor Activity

The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies. Compounds with similar structural motifs have shown promising results in inhibiting tumor cell proliferation. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against cancer cell lines . In vitro assays have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as antitumor agents.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with piperidine rings may possess neuroprotective properties. A recent study indicated that piperidine derivatives could modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally related compounds:

Scientific Research Applications

Biological Activities

Antimicrobial Activity : The 1,2,4-triazole moiety present in the compound is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antifungal Properties : Compounds containing the triazole ring have been documented to show antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus . This makes them potential candidates for antifungal drug development.

Anticancer Potential : The structure of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide suggests possible interactions with cancer cell pathways. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle regulation and apoptosis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds to construct the triazole framework.

- Piperidine Derivative Synthesis : Modifying piperidine rings through alkylation or acylation reactions.

- Final Coupling Reaction : Combining the triazole and piperidine components to yield the final product through amide bond formation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested against various pathogens. The results showed a significant reduction in bacterial growth at low concentrations (EC50 values ranging from 7.2 μg/mL to 34.5 μg/mL), indicating strong antimicrobial properties .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer potential of triazole derivatives where compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, showcasing their potential as effective anticancer agents .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClF3N5O3/c1-25-16(18(20,21)22)24-27(17(25)29)12-5-7-26(8-6-12)10-15(28)23-13-9-11(19)3-4-14(13)30-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYUZLNMUNRPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.